2-Hydroxyglutaramic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H9NO4 |

|---|---|

Molecular Weight |

147.13 g/mol |

IUPAC Name |

5-amino-2-hydroxy-5-oxopentanoic acid |

InChI |

InChI=1S/C5H9NO4/c6-4(8)2-1-3(7)5(9)10/h3,7H,1-2H2,(H2,6,8)(H,9,10) |

InChI Key |

YEQXTNAAHMATGV-UHFFFAOYSA-N |

SMILES |

C(CC(=O)N)C(C(=O)O)O |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)O |

Origin of Product |

United States |

Definition and Chemical Structure Within the Context of Glutarate Metabolites

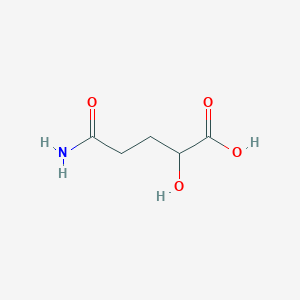

2-Hydroxyglutaramic acid, systematically named (S)-5-amino-2-hydroxy-5-oxopentanoic acid, is a dicarboxylic acid monoamide. It is structurally analogous to the amino acid glutamine, with the alpha-amino group of glutamine being replaced by a hydroxyl group. oup.comd-nb.info This compound is a member of the glutarate family of metabolites, which are derivatives of the five-carbon dicarboxylic acid, glutaric acid. annualreviews.org

The chemical structure of this compound places it as an intermediate between glutamine and 2-hydroxyglutaric acid. This relationship is central to its biological function. The presence of a chiral center at the second carbon means that this compound can exist as two stereoisomers, with the L-isomer being the form discussed in the context of its biological synthesis and metabolism.

Table 1: Chemical Properties of L-2-Hydroxyglutaramic Acid

| Property | Value |

|---|---|

| IUPAC Name | (2S)-5-amino-2-hydroxy-5-oxopentanoic acid |

| Molecular Formula | C5H9NO4 |

| Molecular Weight | 147.13 g/mol |

| Synonyms | L-2-HGM, (S)-5-Amino-2-hydroxy-5-oxopentanoic acid |

The metabolism of glutarate derivatives is complex and involves several key enzymes and intermediates. This compound is enzymatically produced from L-glutamine and can be further metabolized to L-2-hydroxyglutarate. mdpi.com This positions it within a "salvage pathway" that deals with metabolic byproducts. nih.gov

Historical Perspectives on the Discovery and Initial Characterization of 2 Hydroxyglutaramic Acid

Specific protocols for the synthesis of L-2-hydroxyglutaramic acid have been described in more recent scientific literature and patents. For instance, a method for its preparation from L-glutamine was detailed in a 2017 publication, highlighting its role as a substrate for the enzyme ω-amidase. mdpi.comnih.gov Another process for its production was outlined in a 1991 patent. frontiersin.orggoogle.com These methods have been instrumental in enabling further investigation into its biochemical properties and biological roles. The characterization of 2-hydroxyglutaramic acid has largely been in the context of its relationship with ω-amidase and its conversion to L-2-hydroxyglutarate. mdpi.comnih.gov

Significance of 2 Hydroxyglutaramic Acid As a Metabolite in Biological Systems

Enzymatic Formation of this compound from Precursors

L-2-hydroxyglutaramate (L-2-HGM) is generated through the action of at least two key enzymes acting on different precursors. nih.govnih.gov

Human glutamine synthetase (GS), an enzyme typically involved in the formation of glutamine from glutamate (B1630785) and ammonia (B1221849), exhibits substrate promiscuity. nih.govmdpi.com It can catalyze the amidation of the terminal carboxyl group of both L- and D-isomers of 2-hydroxyglutarate (2-HG), although to a limited extent compared to its primary substrate, L-glutamate. nih.govnih.gov This reaction directly yields L-2-hydroxyglutaramate. nih.govresearchgate.net The activity of GS with 2-HG enantiomers is notably lower than with L-glutamate. nih.gov

Reaction: 2-Hydroxyglutarate + ATP + NH₃ → L-2-Hydroxyglutaramate + ADP + Pi

Lactate dehydrogenase (LDH), known for its role in the interconversion of pyruvate (B1213749) and lactate, can also act on other 2-oxoacids. wikipedia.orgplos.org LDH catalyzes the reduction of the oxo group of 2-oxoglutaramate (2-OGM), which is the 2-oxo acid formed from the transamination of L-glutamine. nih.govnih.gov This reduction reaction produces L-2-hydroxyglutaramate. nih.govresearchgate.net

Reaction: 2-Oxoglutaramate + NADH + H⁺ ⇌ L-2-Hydroxyglutaramate + NAD⁺

While the primary formation routes involve glutamine synthetase and lactate dehydrogenase, the metabolic network is complex. The precursors themselves, L-2-hydroxyglutarate and 2-oxoglutaramate, are products of other metabolic activities. For instance, L-2-hydroxyglutarate can be produced from 2-oxoglutarate (2-OG) through the side reactions of enzymes like mitochondrial malate (B86768) dehydrogenase and lactate dehydrogenase, especially under hypoxic conditions. nih.govnih.gov 2-Oxoglutaramate is formed via the transamination of L-glutamine in a pathway sometimes referred to as the glutaminase (B10826351) II or glutamine transaminase-ω-amidase (GTωA) pathway. researchgate.netresearchgate.net

Lactate Dehydrogenase-Catalyzed Reduction of 2-Oxoglutaramate to L-2-Hydroxyglutaramate

Catabolism and Turnover of this compound

The breakdown of this compound is a critical "repair" step, converting it back into metabolically useful compounds. nih.govresearchgate.net

Human ω-amidase, also known as Nitrilase 2 (Nit2), is a key enzyme in the catabolism of L-2-hydroxyglutaramate. nih.govsmolecule.com It catalyzes the hydrolysis of the amide group of L-2-HGM, yielding L-2-hydroxyglutarate and ammonia. nih.govnih.gov This action is part of a broader role for ω-amidase in hydrolyzing ω-amides of dicarboxylic acids. wikipedia.org The enzyme's ability to process L-2-HGM positions it as a crucial component of a metabolic repair pathway. nih.gov

Reaction: L-2-Hydroxyglutaramate + H₂O → L-2-Hydroxyglutarate + NH₃

The L-2-hydroxyglutarate produced from the hydrolysis of L-2-HGM is then oxidized back to 2-oxoglutarate, a key intermediate in the tricarboxylic acid (TCA) cycle. nih.govreactome.org This conversion is catalyzed by stereospecific dehydrogenases located in the mitochondria. reactome.orgfrontiersin.org L-2-hydroxyglutarate dehydrogenase (L2HGDH) specifically oxidizes the L-isomer, while D-2-hydroxyglutarate dehydrogenase (D2HGDH) acts on the D-isomer. reactome.orgthe-innovation.orghmdb.ca These enzymes utilize FAD as a cofactor. frontiersin.orgthe-innovation.org The regeneration of 2-oxoglutarate completes the repair process, allowing the carbon skeleton to re-enter central metabolism. nih.govmolaid.com Deficiencies in these dehydrogenases lead to rare genetic disorders known as hydroxyglutaric acidurias, characterized by the accumulation of 2-hydroxyglutarate. nih.govwikipedia.org

Reaction (L2HGDH): L-2-Hydroxyglutarate + FAD → 2-Oxoglutarate + FADH₂ reactome.orgfrontiersin.org

Reaction (D2HGDH): D-2-Hydroxyglutarate + FAD → 2-Oxoglutarate + FADH₂ the-innovation.orguchicago.edu

Data Tables

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Role | Substrate(s) | Product(s) |

| Glutamine Synthetase (GS) | Formation | L-2-Hydroxyglutarate, D-2-Hydroxyglutarate | L-2-Hydroxyglutaramate |

| Lactate Dehydrogenase (LDH) | Formation | 2-Oxoglutaramate | L-2-Hydroxyglutaramate |

| ω-Amidase (Nitrilase 2) | Catabolism | L-2-Hydroxyglutaramate | L-2-Hydroxyglutarate, Ammonia |

| L-2-Hydroxyglutarate Dehydrogenase (L2HGDH) | Catabolism | L-2-Hydroxyglutarate | 2-Oxoglutarate |

| D-2-Hydroxyglutarate Dehydrogenase (D2HGDH) | Catabolism | D-2-Hydroxyglutarate | 2-Oxoglutarate |

Hydrolysis of this compound by ω-Amidase (Nitrilase 2) to 2-Hydroxyglutarate and Ammonia

Interrelationships with Central Nitrogen and Carbon Metabolism

This compound (2-HGM) is a metabolite that arises from the promiscuous activities of enzymes central to nitrogen and carbon metabolism. Its formation and subsequent conversion are intricately linked to major metabolic routes, including the glutaminase II and asparaginase (B612624) II pathways, and it has an influence on the anaplerosis of the Tricarboxylic Acid (TCA) cycle.

The biosynthesis of L-2-hydroxyglutaramic acid (L-2-HGM) is directly connected to the glutaminase II pathway, a metabolic sequence for L-glutamine metabolism that is distinct from the primary route involving glutaminase I (GLS1). The glutaminase II pathway, also referred to as the glutamine transaminase-ω-amidase (GTωA) pathway, involves two key enzymatic steps. researchgate.netnih.govresearchgate.net First, a glutamine transaminase catalyzes the transfer of the amino group from L-glutamine to a 2-oxo acid, producing L-glutamate and 2-oxoglutaramate (2-OGM). researchgate.netresearchgate.net Second, the enzyme ω-amidase hydrolyzes 2-OGM to α-ketoglutarate (2-OG), a key anaplerotic intermediate of the TCA cycle, and ammonia. researchgate.netnih.gov

The formation of L-2-HGM occurs as a "metabolic mistake" or a side reaction when lactate dehydrogenase (LDH), an enzyme of broad substrate specificity, acts on 2-OGM. nih.govresearchgate.net Instead of its canonical role in converting pyruvate to lactate, LDH can catalyze the reduction of the oxo group of 2-OGM to a hydroxyl group, yielding L-2-HGM. nih.govresearchgate.net Another potential route for L-2-HGM formation involves the enzyme glutamine synthetase (GS), which can catalyze the amidation of the terminal carboxyl group of L-2-hydroxyglutarate (L-2-HG). nih.govresearchgate.net

Once formed, L-2-HGM is not a metabolic dead-end. It is a substrate for the enzyme ω-amidase, the second enzyme of the glutaminase II pathway. nih.govresearchgate.net ω-Amidase hydrolyzes L-2-HGM to L-2-HG and ammonia. nih.gov This L-2-HG can then be oxidized back to 2-OG by L-2-hydroxyglutarate dehydrogenase (L-2-HGDH), effectively repairing the metabolic side reaction and channeling the carbon skeleton back into the central carbon metabolism. nih.govresearchgate.net This series of reactions highlights a salvage pathway that corrects for the promiscuity of LDH and GS, ensuring that the carbon and nitrogen from glutamine are efficiently utilized.

Table 1: Key Reactions in the Glutaminase II Pathway and 2-HGM Formation

| Reaction | Substrate(s) | Enzyme | Product(s) | Metabolic Significance |

|---|---|---|---|---|

| Glutamine Transamination | L-Glutamine + 2-Oxo acid | Glutamine Transaminase | 2-Oxoglutaramate (2-OGM) + L-Amino acid | First step of the Glutaminase II pathway. researchgate.netresearchgate.net |

| 2-OGM Hydrolysis | 2-Oxoglutaramate (2-OGM) + H₂O | ω-Amidase | α-Ketoglutarate (2-OG) + NH₃ | Second step of the Glutaminase II pathway, provides anaplerotic carbon. researchgate.netnih.gov |

| L-2-HGM Formation (Side Reaction) | 2-Oxoglutaramate (2-OGM) + NADH + H⁺ | Lactate Dehydrogenase (LDH) | L-2-Hydroxyglutaramate (L-2-HGM) + NAD⁺ | A "metabolic mistake" linking the pathway to 2-HGM. nih.govresearchgate.net |

| L-2-HGM Salvage | L-2-Hydroxyglutaramate (L-2-HGM) + H₂O | ω-Amidase | L-2-Hydroxyglutarate (L-2-HG) + NH₃ | Part of a repair mechanism, converting L-2-HGM to a salvageable metabolite. nih.govresearchgate.net |

| L-2-HG Oxidation | L-2-Hydroxyglutarate (L-2-HG) + FAD | L-2-Hydroxyglutarate Dehydrogenase (L2HGDH) | α-Ketoglutarate (2-OG) + FADH₂ | Completes the salvage pathway, returning carbon to the TCA cycle. nih.govnih.gov |

A pathway analogous to the glutaminase II pathway exists for the metabolism of L-asparagine, known as the asparaginase II pathway. nih.govresearchgate.net This pathway involves the transamination of L-asparagine by an asparagine transaminase to form 2-oxosuccinamate (B1259050) (2-OSM). nih.govresearchgate.net Subsequently, ω-amidase hydrolyzes 2-OSM to oxaloacetate, another crucial TCA cycle intermediate, and ammonia. nih.govresearchgate.net

Similar to the formation of L-2-HGM, a related hydroxysuccinamate can be formed as a side reaction. 2-OSM has been shown to be an excellent substrate for lactate dehydrogenase (LDH). nih.gov LDH catalyzes the reduction of 2-OSM to L-2-hydroxysuccinamate (L-2-HSM). nih.govresearchgate.net

The metabolic fate of L-2-HSM demonstrates another instance of a repair or salvage mechanism. L-2-HSM is also a substrate for ω-amidase. nih.govresearchgate.net However, in this case, the hydrolysis of L-2-HSM directly yields L-malate, which can readily enter the TCA cycle. nih.govresearchgate.net Thus, ω-amidase plays a dual role as a primary pathway enzyme (hydrolyzing 2-OGM and 2-OSM) and as a repair enzyme (hydrolyzing L-2-HGM and L-2-HSM) to salvage carbon from products of enzymatic side reactions. nih.govresearchgate.net

Table 2: Parallel Reactions in the Asparaginase II Pathway

| Reaction | Substrate(s) | Enzyme | Product(s) | Metabolic Significance |

|---|---|---|---|---|

| Asparagine Transamination | L-Asparagine + 2-Oxo acid | Asparagine Transaminase | 2-Oxosuccinamate (2-OSM) + L-Amino acid | First step of the Asparaginase II pathway. researchgate.net |

| 2-OSM Hydrolysis | 2-Oxosuccinamate (2-OSM) + H₂O | ω-Amidase | Oxaloacetate + NH₃ | Second step of the Asparaginase II pathway, providing anaplerotic carbon. researchgate.net |

| L-2-HSM Formation (Side Reaction) | 2-Oxosuccinamate (2-OSM) + NADH + H⁺ | Lactate Dehydrogenase (LDH) | L-2-Hydroxysuccinamate (L-2-HSM) + NAD⁺ | A "metabolic mistake" producing a related hydroxysuccinamate. nih.gov |

| L-2-HSM Salvage | L-2-Hydroxysuccinamate (L-2-HSM) + H₂O | ω-Amidase | L-Malate + NH₃ | Repair mechanism that directly produces a TCA cycle intermediate. nih.govresearchgate.net |

The metabolic pathways involving this compound and its analogue, 2-hydroxysuccinamate, are fundamentally linked to the replenishment of TCA cycle intermediates, a process known as anaplerosis. The glutaminase II and asparaginase II pathways are themselves anaplerotic, converting the amino acids glutamine and asparagine into the TCA cycle intermediates α-ketoglutarate and oxaloacetate, respectively. researchgate.netnih.govresearchgate.net

The formation of L-2-HGM and L-2-HSM represents a temporary diversion of carbon from these anaplerotic pathways. However, the existence of dedicated salvage mechanisms ensures that this diversion is not wasteful. The conversion of L-2-HGM back to 2-OG via the sequential action of ω-amidase and L-2-HG dehydrogenase channels the carbon skeleton of glutamine back into the TCA cycle. nih.govresearchgate.net Similarly, the direct conversion of L-2-HSM to L-malate by ω-amidase efficiently returns the carbon from asparagine to the TCA cycle. nih.gov

Therefore, while the synthesis of this compound is initiated by an enzymatic side reaction that could potentially deplete TCA cycle precursors, its subsequent metabolism is integrated into a repair system that supports anaplerosis. This ensures the robust maintenance of TCA cycle function, which is critical for cellular energy production, biosynthesis, and redox homeostasis. nih.gov The activity of these salvage pathways may be particularly important in states of high metabolic flux or in specific cellular environments, such as in rapidly proliferating tumor cells, where the demand for anaplerotic carbon is high. researchgate.netnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | 2-HGM |

| L-2-Hydroxyglutaramic acid | L-2-HGM |

| 2-Oxoglutaramate | 2-OGM |

| α-Ketoglutarate | 2-OG |

| L-Glutamine | |

| Glutaminase I | GLS1 |

| Lactate Dehydrogenase | LDH |

| L-2-Hydroxyglutarate | L-2-HG |

| Glutamine Synthetase | GS |

| L-2-Hydroxyglutarate Dehydrogenase | L-2-HGDH |

| L-Asparagine | |

| 2-Oxosuccinamate | 2-OSM |

| Oxaloacetate | |

| L-2-Hydroxysuccinamate | L-2-HSM |

| L-Malate | |

| Pyruvate | |

| L-Glutamate | |

| Ammonia | |

| Nicotinamide adenine (B156593) dinucleotide (oxidized) | NAD⁺ |

| Nicotinamide adenine dinucleotide (reduced) | NADH |

| Flavin adenine dinucleotide (oxidized) | FAD |

Characterization of Enzymes Exhibiting Activity Towards this compound

The metabolism of this compound involves several enzymes that either produce it as a result of substrate promiscuity or degrade it as part of a metabolic repair pathway.

L-2-hydroxyglutaramate (L-2-HGM) has been identified as a substrate for the enzyme ω-amidase (also known as Nit2 or ω-amidodicarboxylate amidohydrolase). nih.govwikipedia.org This enzyme hydrolyzes L-2-HGM to L-2-hydroxyglutarate (L-2-HG) and ammonia. nih.gov The primary role of ω-amidase is to hydrolyze the ω-amides of α-keto acids, such as 2-oxoglutaramate (2-OGM) and 2-oxosuccinamate (2-OSM), converting them to 2-oxoglutarate (2-OG) and oxaloacetate, respectively. nih.govsmolecule.com

The activity of ω-amidase is not limited to 2-HGM. Research has shown that the enzyme also acts on L-2-hydroxysuccinamate (L-2-HSM), the corresponding 2-hydroxy analog of L-asparagine, converting it to L-malate. nih.govresearchgate.net This demonstrates a broader specificity for 2-hydroxy-ω-amides. nih.gov The function of ω-amidase in hydrolyzing these hydroxy acid amides suggests it acts as a "repair" enzyme, salvaging carbon skeletons from what might be considered metabolic errors. nih.govwikipedia.org While this compound is a confirmed substrate, detailed kinetic parameters such as Kₘ and kcat for this specific reaction are not extensively documented in the available literature. researchgate.net

This compound is generated through the promiscuous activities of at least two key metabolic enzymes: glutamine synthetase and lactate dehydrogenase. nih.govresearchgate.net These reactions are considered "metabolic mistakes" due to their low efficiency compared to the enzymes' primary functions. nih.govresearchgate.netresearchgate.net

Glutamine Synthetase (GS): Human glutamine synthetase, which typically catalyzes the formation of glutamine from glutamate and ammonia, can also act on 2-hydroxyglutarate (2-HG). nih.gov GS has been shown to catalyze the amidation of the terminal carboxyl group of both L-2-HG and D-2-HG, producing L-2-hydroxyglutaramate (L-2-HGM). nih.govresearchgate.net However, the efficiency of this reaction is very low. nih.gov Progress curves comparing the formation of hydroxamate from the primary substrate L-glutamate versus the 2-HG enantiomers show a dramatically lower rate for L-2-HG and D-2-HG. nih.govresearchgate.net

Lactate Dehydrogenase (LDH): Lactate dehydrogenase is known for its broad substrate specificity. researchgate.net Besides its main function of interconverting pyruvate and lactate, LDH can also catalyze the reduction of the α-keto group of 2-oxoglutaramate (2-OGM), the transamination product of L-glutamine. nih.govresearchgate.netnih.gov This reaction yields L-2-hydroxyglutaramate (L-2-HGM). nih.govresearchgate.net LDH is also known to slowly reduce 2-oxoglutarate (2-OG) to L-2-HG, a precursor for one of the pathways that can form L-2-HGM. nih.govfrontiersin.org The activity of LDH toward 2-OG is notably stimulated at a more acidic pH. nih.gov

Substrate Specificity and Kinetic Parameters of ω-Amidase

Structural Biology of Enzymes Involved in this compound Metabolism

The function of the enzymes that produce and degrade this compound is dictated by their three-dimensional structure and the specific architecture of their active sites.

ω-Amidase: The active site of ω-amidase contains a conserved catalytic triad (B1167595) composed of a nucleophilic cysteine, a glutamate residue acting as a general base, and a lysine. wikipedia.org The catalytic mechanism involves a nucleophilic attack by the active site cysteine on the amide carbon of the substrate. wikipedia.org The glutamate residue then protonates the amide group, leading to the release of ammonia and the formation of a thioester intermediate. wikipedia.org This intermediate is subsequently hydrolyzed by a water molecule to release the final dicarboxylate product. wikipedia.org A notable feature is a second glutamate residue that aids in substrate positioning; this residue is thought to be responsible for the enzyme's inability to process glutamine or asparagine, despite their structural similarity to the enzyme's preferred substrates. wikipedia.org A loop consisting of residues 116-128 is also crucial for the stability of the enzyme-substrate complex. smolecule.com

L-2-Hydroxyglutarate Dehydrogenase (L2HGDH): This mitochondrial enzyme catalyzes the degradation of L-2-HG, the product of the ω-amidase reaction on L-2-HGM. nih.gov The crystal structure of L2HGDH reveals an FAD-binding domain and a substrate-binding domain. nih.gov The active site is situated at the interface between these two domains. nih.gov

Mutations in the genes encoding metabolic enzymes can have profound effects on their function, often leading to disease.

L-2-Hydroxyglutarate Dehydrogenase (L2HGDH): The importance of the active site architecture is highlighted by the impact of mutations. nih.gov In patients with the neurometabolic disorder L-2-hydroxyglutaric aciduria, mutations in the L2HGDH gene are common. nih.govmedlineplus.gov Experimental studies involving mutagenesis of drosophila L2HGDH have confirmed that substitutions of key residues involved in substrate binding and catalysis result in a complete loss of enzymatic activity. nih.gov This loss of function leads to the accumulation of L-2-HG, the toxic metabolite. nih.govmedlineplus.gov

Isocitrate Dehydrogenase 2 (IDH2): In a related context, specific amino acid substitutions can confer novel functions to enzymes. A mutation in IDH2, which replaces arginine at residue 140 (R140Q), grants the enzyme a new catalytic ability: the reduction of 2-oxoglutarate to D-2-hydroxyglutarate. nih.gov This "gain-of-function" mutation is a key event in certain cancers and in the inherited metabolic disorder D-2-hydroxyglutaric aciduria type II. nih.govsigmaaldrich.com

Active Site Architecture and Catalytic Mechanisms

Molecular Mechanisms Regulating the Production and Degradation of this compound

The presence of this compound in biological systems is the result of a balance between its production via promiscuous enzyme activity and its removal by a dedicated repair pathway.

Production: The synthesis of L-2-HGM is not a primary metabolic pathway but rather a consequence of "metabolic mistakes". nih.govresearchgate.net It is formed from two main precursors:

2-Oxoglutaramate (2-OGM): This α-keto acid, derived from the transamination of L-glutamine, can be reduced by lactate dehydrogenase (LDH) to form L-2-HGM. nih.govresearchgate.net

L-2-Hydroxyglutarate (L-2-HG): This oncometabolite is produced from the reduction of 2-oxoglutarate (2-OG) by enzymes like LDH and mitochondrial malate dehydrogenase (mMDH). nih.govfrontiersin.orgfrontiersin.org L-2-HG can then be amidated by glutamine synthetase (GS) to form L-2-HGM. nih.govresearchgate.net The production of L-2-HG, a key precursor, is known to be enhanced under conditions of hypoxia and at acidic pH, which can occur in the microenvironment of tumors. nih.govfrontiersin.orgfrontiersin.org

Degradation and Repair: The degradation of L-2-HGM is a two-step process that functions as a metabolic repair or salvage pathway. nih.govresearchgate.net

ω-Amidase first hydrolyzes L-2-HGM to L-2-hydroxyglutarate (L-2-HG) and ammonia. nih.govresearchgate.net

L-2-HG dehydrogenase (L2HGDH) , a mitochondrial enzyme, then oxidizes L-2-HG back to 2-oxoglutarate (2-OG). nih.govfrontiersin.orgnih.gov This pathway effectively converts a potentially problematic side-product back into a useful intermediate for the TCA cycle, thus repairing the initial metabolic "mistake". nih.govresearchgate.net This entire sequence, from the transamination of glutamine to the final production of 2-OG, is linked to the glutaminase II pathway. nih.govsmolecule.com

Analytical Methodologies for Research on 2 Hydroxyglutaramic Acid

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods coupled with mass spectrometry are the cornerstone for the analysis of 2-hydroxyglutaramic acid and its related enantiomers, D- and L-2-hydroxyglutarate (2-HG).

Gas Chromatography-Mass Spectrometry (GC-MS) for Chiral Analysis and Isomer Differentiation

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the chiral analysis of 2-hydroxyglutaric acid, allowing for the differentiation and quantification of its D- and L-enantiomers. mayocliniclabs.com This is particularly important as the accumulation of specific enantiomers is linked to distinct metabolic disorders. mayocliniclabs.com The method typically involves a derivatization step to increase the volatility of the analytes for GC analysis. researchgate.netunl.pt For instance, the formation of alkyl esters of 2-hydroxyglutaric acid by reaction with alkyl chloroformates at room temperature has been shown to be an effective derivatization strategy that avoids the problematic side reaction of lactonization. unl.pt Chiral GC columns are then employed to separate the derivatized enantiomers, which are subsequently detected and quantified by mass spectrometry. researchgate.netunl.pt This technique provides the necessary specificity and sensitivity for the diagnostic identification of the correct enantiomer in conditions like L-2-hydroxyglutaric aciduria and D-2-hydroxyglutaric aciduria. unl.pt

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Enantiomeric and Quantitative Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a robust and sensitive platform for the enantiomeric and quantitative analysis of 2-hydroxyglutaric acid in various biological matrices. researchgate.netnih.gov This technique can be performed with or without a chiral column.

One approach involves the use of a chiral stationary phase, such as an Astec® CHIROBIOTIC® R column, which allows for the direct separation of the D- and L-enantiomers. This method, when coupled with high-resolution mass spectrometry (HRMS), provides excellent sensitivity and the ability to distinguish and quantify the enantiomers, which is crucial for tracking their disposition in metabolic pathways. Another chiral column option is a ristocetin (B1679390) A glycopeptide antibiotic silica (B1680970) gel bonded column, which has been successfully used for the enantiomeric separation of 2-hydroxyglutaric acid. nih.gov

Alternatively, enantiomeric separation can be achieved on a standard (achiral) C18 column following a derivatization step that converts the enantiomers into diastereomers. lcms.cz This is a common strategy to overcome the challenges of separating stereoisomers. The derivatized diastereomers can then be resolved using standard reversed-phase chromatography and quantified by MS/MS. lcms.cz LC-MS/MS methods have been developed to achieve high sensitivity, with limits of detection (LODs) as low as 0.01 ng/mL and a broad dynamic range. researchgate.net

A high-throughput HR-QTOF-LC/MS approach has been developed for the simultaneous quantification of D- and L-2HG, demonstrating good precision and accuracy. nih.gov This method showed a linear range of 0.8-104 nmol/mL with excellent correlation coefficients (r² ≥ 0.995) for each enantiomer. nih.gov

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a key strategy to improve the analytical performance of both GC-MS and LC-MS/MS methods for this compound and its analogs. researchgate.netnih.govnih.gov This chemical modification can enhance chromatographic separation, improve ionization efficiency for mass spectrometry, and enable the differentiation of enantiomers.

Several derivatizing agents have been employed:

Diacetyl-L-tartaric anhydride (B1165640) (DATAN): This chiral derivatizing agent reacts with 2-HG to form diastereomers, which can then be separated on a non-chiral column. lcms.czbiorxiv.org This method has been shown to be effective for the analysis of 2-HG in biological fluids like serum and plasma. lcms.cz The derivatization with DATAN is typically stable and allows for the resolution of the enantiomers chromatographically. biorxiv.org

N-(p-toluenesulfonyl)-L-phenylalanyl chloride (TSPC): TSPC is another chiral derivatizing agent used for the sensitive determination of D- and L-2HG enantiomers. nih.gov It reacts with the hydroxyl group of 2-HG to form diastereomers that can be efficiently separated by LC. nih.gov While TSPC can be highly reactive and may be less stable under certain conditions, it offers the advantage of reaching chemical equilibrium with 2-HG under mild conditions. biorxiv.org

Alkyl Chloroformates: As mentioned in the GC-MS section, these reagents are used to form alkyl esters of 2-hydroxyglutaric acid, preventing lactonization and making the analytes suitable for gas chromatography. unl.pt

The choice of derivatization agent and reaction conditions is critical and needs to be optimized to achieve the best derivatization efficiency and analytical performance. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Metabolic Pathway Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool for the structural elucidation of metabolites and for investigating metabolic pathways. nih.govyoutube.com While less sensitive than mass spectrometry-based methods, NMR provides detailed structural information and can be used to identify and quantify metabolites in biological samples. researchgate.net

In the context of 2-hydroxyglutarate research, ¹H NMR and ¹³C NMR spectroscopy can be used to characterize the molecule and its environment. nih.govhmdb.cahmdb.ca For instance, ¹³C NMR spectroscopy of tumor extracts can provide rich information about metabolism. nih.gov However, in gliomas with mutations in the isocitrate dehydrogenase (IDH) gene, the high concentration of 2-HG can obscure the signals of other important metabolites like glutamate (B1630785) and glutamine. nih.gov To overcome this, methods have been developed to resolve the overlapping signals, such as adjusting the pH of the sample, which can induce a small chemical shift in the 2-HG signal relative to glutamate and glutamine. nih.gov This allows for the clear detection and monitoring of ¹³C-¹³C spin-spin couplings in 2-HG, providing insights into its metabolic origin and fate. nih.gov

Development and Application of Enzymatic Biosensors for Specific Detection

Enzymatic biosensors offer a promising approach for the rapid, sensitive, and specific detection of 2-hydroxyglutarate enantiomers. nih.govmdpi.comnih.gov These devices utilize the high specificity of enzymes to detect the target analyte.

For the detection of D-2-hydroxyglutarate (D-2HG), a portable and sensitive electrochemical enzymatic biosensor has been constructed. mdpi.comnih.gov This biosensor is based on D-2-hydroxyglutarate dehydrogenase from Ralstonia solanacearum (RsD2HGDH), which is co-immobilized with an electron mediator, methylene (B1212753) blue, on a nanomaterial-modified electrode. mdpi.comnih.gov The enzyme specifically catalyzes the oxidation of D-2HG, generating an electrical current that is proportional to the D-2HG concentration. mdpi.comnih.gov This biosensor exhibits a wide detection range (0.5 to 120 µM), a low detection limit (0.1 µM), and good stability. mdpi.comnih.gov

Similarly, an enzymatic biosensor for L-2-hydroxyglutarate (L-2HG) has been developed using L-2-hydroxyglutarate dehydrogenase from Azoarcus olearius BH72 (AoL2HGDH). nih.gov This enzyme shows high specificity and activity for L-2HG. nih.gov The biosensor, which incorporates a fluorescent reporter system, demonstrates a very low limit of detection (0.042 μM) and can accurately quantify L-2HG in various biological samples. nih.gov

The development of such biosensors provides a valuable tool for the rapid and efficient analysis of 2-HG enantiomers, with potential applications in clinical diagnostics and research. nih.govmdpi.com

Stable Isotope Tracing and Flux Analysis in this compound Metabolism Research

Stable isotope tracing is a powerful technique used to investigate metabolic pathways and quantify metabolic fluxes. mdpi.comspringernature.comnih.gov This approach involves introducing a substrate labeled with a stable isotope (e.g., ¹³C or ¹⁵N) into a biological system and then tracking the incorporation of the isotope into downstream metabolites. mdpi.comspringernature.com By analyzing the labeling patterns of metabolites using techniques like mass spectrometry or NMR, researchers can elucidate the flow of atoms through metabolic networks. mdpi.com

In the context of this compound and its related metabolism, stable isotope tracing can be used to:

Identify the metabolic sources of 2-hydroxyglutarate: By providing labeled precursors such as glucose or glutamine, researchers can determine the primary pathways contributing to the synthesis of 2-HG. nih.gov

Quantify the activity of metabolic pathways: The rate of incorporation of the isotope into 2-HG and other related metabolites can provide a measure of the flux through specific metabolic reactions. mdpi.com

Understand the impact of genetic or environmental perturbations on metabolism: Stable isotope tracing can reveal how mutations (e.g., in IDH enzymes) or different cellular conditions alter the production and consumption of 2-HG. nih.gov

For example, comprehensive ¹³C stable-isotope tracing of glucose and amino acids has been applied to identify secreted by-products and trace their origins in cell cultures. nih.gov This methodology can be adapted to study the metabolism of this compound and its precursors. The use of ¹³C₅-labeled DL-2-hydroxyglutaric acid as an internal standard is also common in quantitative metabolomics experiments using mass spectrometry. isotope.com

Role of 2 Hydroxyglutaramic Acid in Biological Systems and Disease Models

Contribution to Nitrogen Assimilation and Metabolism in Diverse Organisms

2-Hydroxyglutaramic acid, specifically its L-isomer (L-2-HGM), is implicated in non-productive pathways of nitrogen metabolism. nih.govresearchgate.net Its formation can be seen as a metabolic side-effect or a "mistake" arising from the promiscuity of certain key enzymes. nih.govresearchgate.net For instance, lactate (B86563) dehydrogenase (LDH) can reduce the oxo group of 2-oxoglutaramate (B1222696) (2-OGM), a transamination product of L-glutamine, to form L-2-HGM. researchgate.net Additionally, human glutamine synthetase (GS) is capable of amidating the terminal carboxyl group of L-2-hydroxyglutarate (L-2-HG), also yielding L-2-HGM. researchgate.net

Once formed, L-2-HGM can be acted upon by the enzyme ω-amidase, which hydrolyzes it to L-2-HG and ammonia (B1221849). nih.govresearchgate.net This places this compound within the broader glutaminase (B10826351) II pathway, an alternative route for L-glutamine metabolism where glutamine is first transaminated to 2-OGM, which is then hydrolyzed by ω-amidase to 2-oxoglutarate (2-OG) and ammonia. researchgate.netresearchgate.net The formation of L-2-HGM represents a deviation from this main pathway.

The subsequent conversion of L-2-HGM's product, L-2-HG, back to the metabolically useful intermediate 2-OG is carried out by L-2-hydroxyglutarate dehydrogenase. nih.govresearchgate.net This suggests that ω-amidase and L-2-hydroxyglutarate dehydrogenase work in concert as a "metabolite repair" system to salvage carbon and nitrogen from the inadvertently formed L-2-HGM, reintegrating them into the central carbon and nitrogen metabolic pathways, such as the Tricarboxylic Acid (TCA) cycle. nih.govresearchgate.net Perturbations in these salvage pathways may contribute to the pathology of certain metabolic disorders. researchgate.net In plants, related compounds like 2-oxoglutaramate have been detected and are linked to nitrogen metabolism, suggesting the relevance of these pathways across different organisms. researchgate.net

Investigative Studies in Metabolic Dysregulation

This compound is intrinsically linked to the pathophysiology of 2-hydroxyglutaric acidurias (2-HGAs) through its metabolic product, 2-hydroxyglutarate (2-HG). nih.govresearchgate.net The 2-HGAs are a group of rare inherited neurometabolic disorders characterized by the accumulation of D- or L-2-HG in body fluids. medlink.commedlineplus.gov The accumulation of these metabolites is toxic, particularly to the central nervous system. medlink.comnih.gov

The conversion of L-2-hydroxyglutaramic acid to L-2-HG by ω-amidase is a key step. nih.gov In a healthy system, L-2-HG is then oxidized back to 2-oxoglutarate by the mitochondrial FAD-linked enzyme L-2-hydroxyglutarate dehydrogenase (L2HGDH). nih.govwikipedia.org L-2-hydroxyglutaric aciduria (L-2-HGA) is caused by autosomal recessive mutations in the L2HGDH gene. medlineplus.govnih.govwikipedia.org The resulting deficiency in the L2HGDH enzyme disrupts this repair pathway, leading to the accumulation of L-2-HG derived from various sources, including the metabolism of L-2-hydroxyglutaramic acid. nih.govnih.gov

Similarly, D-2-hydroxyglutaric aciduria (D-2-HGA) results from the accumulation of D-2-HG. medlink.com This disorder has two primary genetic causes:

Type I is caused by recessive mutations in the D2HGDH gene, which codes for D-2-hydroxyglutarate dehydrogenase, the enzyme responsible for converting D-2-HG to 2-OG. medlineplus.govnih.govgenome.jp

Type II is caused by dominant, gain-of-function mutations in the mitochondrial isocitrate dehydrogenase gene (IDH2). medlineplus.govgenome.jp These mutations give the IDH2 enzyme a new, abnormal ability to reduce 2-OG to D-2-HG. medlineplus.gov

A combined D,L-2-HGA, characterized by severe neurological symptoms, is caused by recessive mutations in the SLC25A1 gene, which encodes the mitochondrial citrate (B86180) carrier. medlineplus.govwikipedia.orgnih.gov This defect leads to an increase in mitochondrial 2-ketoglutarate, which is subsequently reduced to both D- and L-2-HG. nih.gov Therefore, while not the primary accumulating metabolite, this compound serves as a precursor in a pathway whose disruption is central to the pathology of L-2-HGA.

Table 1: Genetic Basis of 2-Hydroxyglutaric Acidurias

| Disorder | Affected Gene | Inheritance Pattern | Defective Protein | Metabolic Consequence |

| L-2-Hydroxyglutaric Aciduria (L-2-HGA) | L2HGDH | Autosomal Recessive | L-2-Hydroxyglutarate Dehydrogenase | Accumulation of L-2-Hydroxyglutarate. medlineplus.govnih.gov |

| D-2-Hydroxyglutaric Aciduria (D-2-HGA) Type I | D2HGDH | Autosomal Recessive | D-2-Hydroxyglutarate Dehydrogenase | Accumulation of D-2-Hydroxyglutarate. medlineplus.govnih.gov |

| D-2-Hydroxyglutaric Aciduria (D-2-HGA) Type II | IDH2 | Autosomal Dominant | Isocitrate Dehydrogenase 2 (gain-of-function) | Neomorphic production of D-2-Hydroxyglutarate. medlineplus.govgenome.jp |

| Combined D,L-2-Hydroxyglutaric Aciduria | SLC25A1 | Autosomal Recessive | Mitochondrial Citrate Carrier | Accumulation of D- and L-2-Hydroxyglutarate. wikipedia.orgnih.gov |

The metabolic fate of this compound is indirectly linked to oncogenic metabolism through its conversion to L-2-hydroxyglutarate (L-2-HG). nih.gov Both L-2-HG and its enantiomer, D-2-HG, are recognized as oncometabolites—metabolites that, when they accumulate, can promote cancer development and progression. frontiersin.orgnih.gov

The primary mechanism by which 2-HG enantiomers exert their oncogenic effects is through the competitive inhibition of 2-oxoglutarate (2-OG)-dependent dioxygenases. nih.govmedchemexpress.com These enzymes play critical roles in various cellular processes, including epigenetic regulation and hypoxia signaling. frontiersin.orghmdb.ca By mimicking the structure of 2-OG, both L-2-HG and D-2-HG can bind to the active sites of these enzymes and inhibit their function. medchemexpress.comhmdb.ca

The accumulation of L-2-HG, the direct product of L-2-hydroxyglutaramic acid metabolism, has been specifically implicated in clear cell renal cell carcinoma (ccRCC). frontiersin.orgnih.gov In this context, elevated L-2-HG levels can promote cancer cell migration. frontiersin.org Although D-2-HG, produced from gain-of-function mutations in IDH1 and IDH2 genes, is the more extensively studied oncometabolite in cancers like glioma and acute myeloid leukemia, the role of L-2-HG is also significant. frontiersin.orgnih.gov Therefore, the pathway converting L-2-hydroxyglutaramic acid to L-2-HG contributes to the pool of an oncometabolite that can drive tumorigenesis by altering cellular metabolism and epigenetic landscapes. nih.govhmdb.ca

Mechanistic Linkages to 2-Hydroxyglutaric Acidurias: Genetic Defects and Aberrant Metabolic Pathways

Cellular and Molecular Impact in Research Models

The metabolic conversion of this compound to L-2-hydroxyglutarate provides a direct link to epigenetic modulation. nih.govhmdb.ca L-2-HG, along with D-2-HG, is a potent inhibitor of 2-OG-dependent dioxygenases, which include two important classes of epigenetic modifiers:

Histone Lysine Demethylases (KDMs): These enzymes, such as the Jumonji C (JmjC) domain-containing histone demethylases, remove methyl groups from histone proteins, a key process in regulating gene expression. nih.govhmdb.ca

Ten-Eleven Translocation (TET) enzymes: These enzymes catalyze the oxidation of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5-hmC), the first step in active DNA demethylation. nih.govhmdb.ca

By inhibiting these enzymes, the accumulation of L-2-HG (derived from L-2-hydroxyglutaramic acid) leads to widespread changes in the epigenetic landscape. hmdb.ca Research models show that this inhibition results in the hypermethylation of both histones and DNA. hmdb.cahmdb.ca Such epigenetic alterations can lead to the silencing of tumor suppressor genes and the activation of oncogenic pathways, ultimately contributing to malignant transformation. hmdb.camdpi.com For example, studies in cancer cells have demonstrated that D-2-HG-mediated suppression of TET activity leads to reduced 5-hmC levels, which is associated with tumor aggressiveness. frontiersin.orgnih.gov The same mechanism is proposed for L-2-HG, directly implicating the metabolic fate of L-2-hydroxyglutaramic acid in the epigenetic reprogramming that drives disease. frontiersin.orghmdb.ca

The metabolic product of this compound, L-2-HG, and its enantiomer D-2-HG have been shown in experimental systems to impact fundamental cellular processes, including bioenergetics and redox balance.

Studies on fibroblasts derived from patients with combined D,L-2HGA, a disorder involving the accumulation of both enantiomers, revealed impaired cellular bioenergetics, including deficits in oxygen consumption and fatty acid oxidation. nih.gov This indicates that the accumulation of 2-HG, the downstream product of 2-HGM, can disrupt mitochondrial function and energy production.

Furthermore, research using in vivo models has demonstrated that D-2-HG disrupts redox homeostasis. Intrastriatal administration of D-2-HG in young rats led to increased markers of lipid and protein oxidative damage, compromised antioxidant defenses by depleting reduced glutathione (B108866) (GSH), and increased reactive nitrogen species (RNS). nih.gov This suggests that the accumulation of 2-HG can induce significant oxidative stress. Conversely, L-2-HG has been suggested to play a role in the cellular adaptation to hypoxia, a condition of low oxygen that is common in solid tumors. frontiersin.org L-2-HG can stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in the hypoxic response, partly by inhibiting the 2-OG-dependent prolyl hydroxylases that target HIF-1α for degradation. frontiersin.org This stabilization helps cells adapt to low-oxygen environments.

These findings show that 2-hydroxyglutarate, the metabolic derivative of this compound, is not an inert molecule. Its accumulation in various experimental systems directly interferes with cellular energy metabolism and the delicate balance of oxidative stress, contributing to the pathophysiology of both metabolic diseases and cancer. frontiersin.orgnih.govebi.ac.uk

Table 2: Summary of Cellular and Molecular Impacts of 2-Hydroxyglutarate (Product of 2-HGM Metabolism)

| Cellular Process | Molecular Target(s) | Observed Effect in Research Models | Disease Context |

| Epigenetic Modulation | 2-OG-dependent dioxygenases (TETs, KDMs) | Competitive inhibition leading to DNA and histone hypermethylation. medchemexpress.comhmdb.cahmdb.ca | 2-Hydroxyglutaric Acidurias, Cancer. hmdb.camdpi.com |

| Cellular Bioenergetics | Mitochondrial respiration, Fatty acid oxidation | Impaired oxygen consumption and fatty acid metabolism. nih.govebi.ac.uk | Combined D,L-2-Hydroxyglutaric Aciduria. nih.gov |

| Redox Homeostasis | Glutathione (GSH), Antioxidant enzymes (SOD, GPx) | Depletion of antioxidants and increased oxidative damage. nih.gov | D-2-Hydroxyglutaric Aciduria. nih.gov |

| Hypoxia Signaling | HIF-1α prolyl hydroxylases | Stabilization of HIF-1α, promoting adaptation to hypoxia. frontiersin.org | Cancer. frontiersin.org |

Future Research Trajectories and Translational Implications

Identification of Novel Enzymes and Unexplored Metabolic Fates of 2-Hydroxyglutaramic Acid

While some enzymes involved in the metabolism of this compound (2-HGM) have been identified, the complete enzymatic landscape remains to be fully elucidated. L-2-HGM is known to be a substrate of human ω-amidase, which converts it to L-2-hydroxyglutarate (L-2-HG). nih.govresearchgate.net This L-2-HG can then be converted to the TCA cycle intermediate 2-oxoglutarate (2-OG) by L-2-hydroxyglutarate dehydrogenase. nih.gov This positions ω-amidase, in conjunction with L-2-HG dehydrogenase, as a potential "repair" system for salvaging L-2-HGM. nih.gov

However, the enzymes responsible for the initial formation of 2-HGM are less clearly defined. It is proposed that L-2-HGM can be generated from the reaction of 2-oxoglutaramate (B1222696) (2-OGM) with lactate (B86563) dehydrogenase (LDH) or from the amidation of the terminal carboxyl group of both L- and D-isomers of 2-HG by human glutamine synthetase (GS). nih.govresearchgate.net The promiscuous activities of enzymes like LDH and mitochondrial malate (B86768) dehydrogenase (mMDH) can lead to the formation of L-2-HG from 2-OG, which can then potentially be converted to 2-HGM. nih.govmdpi.com

Future research will likely focus on identifying other enzymes that may catalyze the synthesis or degradation of 2-HGM. The existence of alternative or "promiscuous" enzymatic reactions that produce non-classical metabolites is a growing area of interest. medlink.com For instance, studies in the fungus Aspergillus nidulans have identified a novel nicotinate (B505614) degradation pathway where α-hydroxyglutaramate is formed, suggesting that diverse organisms may possess unique enzymes for its metabolism. biorxiv.orgbiorxiv.org Uncovering these novel enzymes and pathways will be crucial for a comprehensive understanding of 2-HGM's role in both normal physiology and disease states.

Development of Selective Inhibitors or Modulators of this compound Metabolizing Enzymes for Research Probes

The development of selective inhibitors or modulators for enzymes that metabolize 2-HGM is a critical next step for dissecting its specific functions. Such molecular probes would allow researchers to manipulate the levels of 2-HGM in cellular and animal models, providing a powerful tool to investigate its downstream effects.

Given that ω-amidase is a key enzyme in the conversion of L-2-HGM to L-2-HG, inhibitors of this enzyme could be particularly valuable. nih.govresearchgate.net By blocking this step, researchers could study the specific consequences of 2-HGM accumulation. This is particularly relevant in the context of cancer metabolism, where the glutaminase (B10826351) II pathway, which involves ω-amidase, is thought to provide anaplerotic carbon to tumor cells. researchgate.net Specific inhibitors of ω-amidase, potentially in combination with inhibitors of other metabolic enzymes like GLS1, could represent a novel therapeutic strategy. researchgate.net

Furthermore, since the production of 2-HGM is linked to the metabolism of 2-HG, inhibitors of enzymes that produce 2-HG, such as mutant isocitrate dehydrogenase (IDH) enzymes, are also relevant. medlink.comabcam.com Selective inhibitors for mutant IDH enzymes have already been developed and are used in cancer therapy. medlink.com Similar strategies could be applied to develop probes for other enzymes involved in the broader metabolic network connected to 2-HGM.

Application of Multi-Omics Approaches in Elucidating Comprehensive Metabolic Networks

To gain a holistic understanding of 2-HGM's role, future research will increasingly rely on multi-omics approaches. These strategies, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, can reveal the complex interplay between genes, proteins, and metabolites within a biological system.

A multi-omics approach was successfully used to study Combined D,L-2-Hydroxyglutaric Aciduria (D,L-2HGA), a rare genetic disorder characterized by the accumulation of 2-hydroxyglutaric acid. nih.govnih.gov This study combined metabolomics and RNA-seq analysis to demonstrate how a therapeutic agent could alter the metabolic state of patient-derived cells, reducing the levels of 2-ketoglutarate and 2-hydroxyglutarate. nih.govnih.gov

Similar integrated approaches can be applied to specifically investigate the metabolic network surrounding 2-HGM. By analyzing how perturbations in 2-HGM levels affect the broader metabolome, transcriptome, and proteome, researchers can identify novel connections and regulatory mechanisms. For example, metabolomics analysis in whiteleg shrimp under hypoxic stress identified this compound as one of several significantly altered metabolites, indicating its potential involvement in the response to low oxygen conditions. espol.edu.ec Untargeted metabolomics, in particular, is a powerful tool for discovering novel metabolites and pathways associated with specific physiological or pathological states. wjgnet.com

Computational Modeling and In Silico Analyses of this compound Metabolic Fluxes and Enzyme Interactions

Computational modeling and in silico analyses are becoming indispensable tools for understanding complex metabolic systems. nih.gov These approaches can be used to simulate metabolic fluxes, predict the effects of genetic or pharmacological interventions, and analyze enzyme-substrate interactions at a molecular level.

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the flow of metabolites through biochemical pathways. omicstutorials.com By using stable isotope labeling and computational modeling, MFA can provide a dynamic picture of metabolic activity. creative-proteomics.com This approach could be applied to trace the metabolic fate of 2-HGM and to quantify the rates of its synthesis and degradation through various pathways. Advanced computational tools like Flux Balance Analysis (FBA) can further help in predicting metabolic states under different conditions. nih.govnih.gov

In addition to flux analysis, in silico docking and molecular dynamics simulations can provide insights into the interactions between 2-HGM and its metabolizing enzymes. For example, in silico analysis of mutations in the L-2-hydroxyglutarate dehydrogenase (L2HGDH) gene has been used to understand their impact on enzyme structure and function. nih.gov Similar computational studies could be employed to model the binding of 2-HGM to ω-amidase or other potential metabolizing enzymes, which could aid in the design of selective inhibitors. researchgate.net

Exploration of this compound as a Research Biomarker for Specific Metabolic Perturbations

The identification of 2-HGM in various biological contexts suggests its potential as a biomarker for specific metabolic perturbations. A biomarker is a measurable indicator of a biological state or condition. Future research will likely focus on validating the utility of 2-HGM as a research biomarker in different settings.

For example, the detection of this compound in the haemolymph of shrimp under hypoxic stress suggests it could be a marker for anaerobic metabolism or cellular stress in marine invertebrates. espol.edu.ec In humans, alterations in metabolites structurally related to 2-HGM, such as 2-HG, are already used as biomarkers for certain cancers and inborn errors of metabolism. frontiersin.orgnih.govhmdb.ca

Q & A

Q. What analytical techniques are recommended for detecting and quantifying 2-Hydroxyglutaramic acid in biological samples?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is widely used due to its high sensitivity and specificity for low-abundance metabolites. Nuclear magnetic resonance (NMR) spectroscopy can complement LC-MS by providing structural confirmation. For example, in studies linking this compound to gut microbiota dysbiosis in mice, LC-MS was employed to quantify metabolite levels in fecal samples, followed by multivariate statistical analysis to identify correlations . Researchers should optimize extraction protocols (e.g., using methanol-water mixtures) to minimize matrix interference and validate methods with internal standards.

Q. How can researchers ensure reproducibility when synthesizing or isolating this compound?

- Methodological Answer : Detailed documentation of synthesis protocols is critical. For novel compounds, provide spectral data (e.g., H/C NMR, IR) and purity assessments (HPLC/GC). For known compounds, cite established literature procedures and cross-validate results with commercial standards if available. Experimental sections in publications should specify reaction conditions (temperature, pH, catalysts) and purification steps (e.g., recrystallization solvents). Reproducibility issues often arise from incomplete characterization; thus, supplementary materials should include raw spectral data and chromatograms .

Advanced Research Questions

Q. What experimental models are suitable for investigating the role of this compound in metabolic disorders such as gestational diabetes mellitus (GDM)?

- Methodological Answer : Longitudinal cohort studies or animal models (e.g., diet-induced GDM mice) can elucidate dynamic changes in metabolite levels. In a 2021 study, this compound was significantly decreased in GDM cohorts, suggesting its potential as a biomarker. Researchers should pair metabolomic profiling with clinical parameters (e.g., glucose tolerance tests) and adjust for confounding variables (e.g., diet, age) using mixed-effects models. Fecal transplantation experiments in germ-free mice could further dissect causal relationships between microbiota and metabolite production .

Q. How should researchers address contradictory findings regarding this compound’s association with disease states?

- Methodological Answer : Contradictions may stem from cohort heterogeneity or methodological variability. To mitigate this:

- Standardize protocols : Use consensus guidelines (e.g., MIAMI for metabolomics) for sample collection and data preprocessing.

- Meta-analysis : Pool datasets from multiple studies to increase statistical power.

- Mechanistic validation : Employ in vitro models (e.g., cell cultures treated with this compound) to test hypotheses generated from observational data. For instance, if reduced levels in GDM are observed, investigate whether exogenous supplementation alters insulin signaling pathways .

Q. What strategies can resolve clustered data challenges in longitudinal studies of this compound?

- Methodological Answer : Clustered data (e.g., repeated measurements from the same subject) require advanced statistical approaches. Generalized estimating equations (GEE) or linear mixed models (LMM) account for intra-subject correlations. In a depression mouse model, clustered data analysis revealed interactions between this compound and microbial taxa over time. Researchers should predefine primary endpoints and use Bonferroni corrections to reduce false discovery rates in multi-omics datasets .

Methodological Design Questions

Q. How to design a study exploring the enzymatic pathways regulating this compound metabolism?

- Methodological Answer : Combine in silico tools (e.g., KEGG pathway analysis) with targeted enzyme assays. For example, knockdown studies of L-2-hydroxyglutarate dehydrogenase (L2HGDH) in cell lines can assess its role in metabolite accumulation. Use isotopic tracing (e.g., C-labeled substrates) to track flux through candidate pathways. Include negative controls (e.g., enzyme inhibitors) and validate findings with CRISPR-Cas9 knockout models .

Q. What are best practices for integrating this compound data with multi-omics datasets?

- Methodological Answer : Use platforms like MetaboAnalyst for integrative analysis. In a microbiota-metabolome study, this compound levels were correlated with microbial taxa via Spearman’s rank correlation, followed by network analysis (e.g., Cytoscape) to visualize interactions. Apply machine learning (e.g., random forests) to identify predictive biomarkers and validate models in independent cohorts. Transparent reporting of data normalization and batch effect correction is essential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.